rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate
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Overview
Description
Racemic tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an aminocyclobutyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate typically involves multiple steps, starting with the preparation of the aminocyclobutyl core. Reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the aminocyclobutyl group to its corresponding amine oxide.
Reduction: : Reduction of the carbamate group to an amine.
Substitution: : Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Production of amines.
Substitution: : Generation of derivatives with different functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which racemic tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds, such as:
tert-Butyl carbamate: : Similar in having a tert-butyl group but lacking the aminocyclobutyl moiety.
Aminocyclobutyl derivatives: : Similar in having an aminocyclobutyl group but differing in the presence of the tert-butyl carbamate group.
These comparisons highlight the distinctiveness of racemic tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate and its potential for unique applications.
Properties
CAS No. |
1902964-88-8 |
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Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-aminocyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-5-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |
InChI Key |
DFNHDENZYXCPSX-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC1N |
Purity |
95 |
Origin of Product |
United States |
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